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Cat. No.: B1596356 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(methoxymethyl)phenol (CAS No. 5635-98-3), a valuable building block in synthetic organic

chemistry and drug discovery. In the absence of publicly available experimental spectra, this

document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the

predicted spectra, a robust, field-proven protocol for experimental data acquisition, and an in-

depth analysis of the underlying chemical principles. This guide is intended for researchers,

scientists, and drug development professionals who require a thorough understanding of the

structural and spectroscopic properties of 2-(methoxymethyl)phenol for its synthesis,

characterization, and application.

Introduction
2-(Methoxymethyl)phenol is a phenolic compound characterized by a methoxymethyl ether

substituent at the ortho position to the hydroxyl group. This unique structural arrangement

imparts specific chemical reactivity and physical properties, making it a subject of interest in

medicinal chemistry and materials science. Accurate structural elucidation is paramount for its

application, and spectroscopic techniques are the cornerstone of this characterization. This

guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data to facilitate its

unambiguous identification and use in research and development.
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Molecular Structure
The molecular structure of 2-(methoxymethyl)phenol is fundamental to understanding its

spectroscopic properties. The ortho-relationship between the hydroxyl and methoxymethyl

groups allows for potential intramolecular interactions that can influence its spectral features.

Caption: Molecular structure of 2-(Methoxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-
(methoxymethyl)phenol.

¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25 dd 1H Ar-H

~7.20 td 1H Ar-H

~6.95 td 1H Ar-H

~6.85 dd 1H Ar-H

~5.50 s (br) 1H -OH

~4.70 s 2H -CH₂-

~3.45 s 3H -OCH₃

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 2-(methoxymethyl)phenol shows distinct signals for the

aromatic, hydroxyl, methylene, and methoxy protons.
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Aromatic Region (δ 6.8-7.3 ppm): The four protons on the benzene ring are expected to

appear as a complex set of multiplets due to their distinct chemical environments and spin-

spin coupling. The ortho and para protons to the hydroxyl group are typically shifted upfield

compared to those meta to it.

Hydroxyl Proton (δ ~5.5 ppm): The phenolic hydroxyl proton is expected to appear as a

broad singlet. Its chemical shift can be highly variable depending on the solvent,

concentration, and temperature due to hydrogen bonding.

Methylene Protons (δ ~4.7 ppm): The two protons of the methylene group (-CH₂-) adjacent

to the aromatic ring and the ether oxygen are expected to be deshielded and appear as a

sharp singlet.

Methoxy Protons (δ ~3.45 ppm): The three protons of the methoxy group (-OCH₃) are in a

shielded environment and are predicted to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Data Acquisition:

Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-(methoxymethyl)phenol
and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse

experiment. A sufficient number of scans should be averaged to achieve a good signal-to-

noise ratio.

Data Processing: Process the free induction decay (FID) with an appropriate window

function (e.g., exponential multiplication) and perform a Fourier transform. Phase and

baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00

ppm.

¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~155.0 Ar-C-OH

~130.0 Ar-C

~128.5 Ar-C

~125.0 Ar-C-CH₂

~121.0 Ar-C

~116.0 Ar-C

~70.0 -CH₂-

~58.0 -OCH₃

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of 2-(methoxymethyl)phenol is expected to show eight

distinct signals corresponding to the eight unique carbon atoms in the molecule.

Aromatic Carbons (δ 116-155 ppm): The six aromatic carbons will resonate in the downfield

region. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded due

to the electronegativity of the oxygen atom. The other aromatic carbons will have chemical

shifts influenced by the electronic effects of the two substituents.

Methylene Carbon (δ ~70.0 ppm): The carbon of the methylene group (-CH₂-) is deshielded

by the adjacent oxygen atom and the aromatic ring.

Methoxy Carbon (δ ~58.0 ppm): The methoxy carbon (-OCH₃) is the most upfield signal in

the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition:

Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

Instrument Setup: Use a 500 MHz NMR spectrometer with a broadband probe tuned to the

¹³C frequency (approximately 125 MHz).
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Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans and a suitable

relaxation delay are necessary due to the lower natural abundance of ¹³C and longer

relaxation times.

Data Processing: Process the FID similarly to the ¹H NMR data. Reference the chemical

shifts to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Strong, Broad O-H stretch (phenolic)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Strong C=C stretch (aromatic ring)

1250-1200 Strong C-O stretch (aryl ether)

1150-1050 Strong C-O stretch (alkyl ether)

Interpretation of the IR Spectrum:

O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is the

most characteristic feature of the phenolic hydroxyl group, with the broadening resulting from

hydrogen bonding.[1]

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

aliphatic C-H stretches from the methoxymethyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of

the carbon-carbon double bond stretching within the benzene ring.
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C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl C-O stretch of the

phenol will appear around 1250-1200 cm⁻¹, and the alkyl C-O stretch of the ether linkage will

be observed in the 1150-1050 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small drop of neat 2-(methoxymethyl)phenol liquid on the

ATR crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

acquire the sample spectrum. A typical acquisition would involve co-adding 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z
Predicted Relative
Intensity

Assignment

138 High [M]⁺ (Molecular Ion)

107 High [M - OCH₃]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺ (Phenyl cation)

Interpretation of the Mass Spectrum:
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Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 138,

corresponding to the molecular weight of 2-(methoxymethyl)phenol (C₈H₁₀O₂).

Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo

several fragmentation pathways. A prominent fragmentation is the loss of a methoxy radical

(•OCH₃) to form a stable benzylic cation at m/z 107. Further fragmentation of this ion can

lead to the formation of the tropylium ion at m/z 91. The presence of a peak at m/z 77 would

indicate the formation of a phenyl cation.

[C₈H₁₀O₂]⁺˙
m/z = 138

(Molecular Ion)

[C₇H₇O]⁺
m/z = 107

- •CH₂OH
[C₇H₇]⁺
m/z = 91

(Tropylium ion)

- CO

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 2-(Methoxymethyl)phenol in EI-MS.

Experimental Protocol for GC-MS Data Acquisition:

Sample Preparation: Prepare a dilute solution of 2-(methoxymethyl)phenol (e.g., 100

µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an electron ionization (EI) source.

GC Method: Use a suitable capillary column (e.g., a 30 m DB-5ms). Set an appropriate

temperature program to ensure good separation and peak shape.

MS Method: Set the EI source to 70 eV. Acquire data in full scan mode over a mass range of

m/z 40-400.

Data Analysis: Identify the peak corresponding to 2-(methoxymethyl)phenol in the total ion

chromatogram and analyze its corresponding mass spectrum.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(methoxymethyl)phenol is not

readily available, it should be handled with the standard precautions for phenolic compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid

inhalation of vapors and contact with skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion
This technical guide provides a comprehensive spectroscopic profile of 2-
(methoxymethyl)phenol based on high-quality predicted data and established spectroscopic

principles. The detailed protocols for data acquisition and the in-depth interpretation of the ¹H

NMR, ¹³C NMR, IR, and MS spectra serve as a valuable resource for researchers in the fields

of chemical synthesis, drug discovery, and materials science. The provided information will

facilitate the accurate identification and characterization of this important chemical compound,

ensuring its effective application in scientific endeavors.
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at: [https://www.benchchem.com/product/b1596356#spectroscopic-data-nmr-ir-ms-of-2-
methoxymethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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